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Compound of Interest

Diphosphoric acid, monomethyl!
Compound Name:

ester
CAS No.: 56399-35-0
Cat. No.: B13421986

Get Quote

Part 1: Chemical Identity & Nomenclature

Core Directive: Precision in nomenclature is critical for this compound. In drug development,
"Methyl trihnydrogen diphosphate" is frequently confused with its phosphonate analogues or its
hydrolysis products. This section establishes the definitive chemical identity.

Definitive Identification

Methyl trihnydrogen diphosphate is the mono-ester of pyrophosphoric acid. Unlike
"methylphosphonic acid" (which contains a robust C-P bond), this compound contains a labile
P-O-C linkage and a high-energy phosphoanhydride bond (P-O-P).
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Attribute

Specification

IUPAC Name

Methyl trihydrogen diphosphate

Common Synonyms

Monomethyl pyrophosphate (MMPP); Methyl
diphosphate; Phosphono methyl hydrogen
phosphate

CAS Registry Number

3202-33-3 (Free acid)

Molecular Formula

Molecular Weight 176.00 g/mol

pKa Values 1.6 (1st), 2.2 (2nd), 6.1 (3rd) [Est.[1] based on
PPI]

SMILES COP(=0)(0O)OP(=0)(0)O

Structural Taxonomy & "Confuser" Compounds

The following diagram distinguishes the target molecule from structurally similar compounds

often encountered in nucleotide analog synthesis.
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Figure 1: Structural taxonomy distinguishing the target ester from stable phosphonates and
degradation products.

Part 2: Synthesis & Purification Protocol

Expert Insight: Direct condensation of methanol and pyrophosphoric acid yields a complex
mixture of polyphosphates. The most reliable method for research-grade synthesis is the CDI-
Mediated Coupling (Michelson-style activation), which prevents polymerization.

Reagents & Preparation

o Reagent A: Methyl Phosphate (Disodium salt), converted to pyridinium salt via Dowex 50W
(Pyridine form).

o Reagent B: Orthophosphoric acid (85%), converted to Tributylammonium phosphate (TBAP).

 Activator: 1,1'-Carbonyldiimidazole (CDI).
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e Solvent: Anhydrous DMF (Dimethylformamide). Critical: Moisture < 50 ppm.

Step-by-Step Protocol

This protocol is designed to be self-validating; specific stopping points allow you to verify
intermediate formation before proceeding.

» Activation of Methyl Phosphate:
o Dissolve 1.0 mmol of Methyl Phosphate (pyridinium salt) in 5 mL anhydrous DMF.
o Add 5.0 mmol (5 eq) of CDI. Stir at Room Temperature (RT) for 4 hours.

o Validation Step (TLC): Spot reaction on PEI-Cellulose. Run in 0.5 M LIiCl. The activated
imidazolide (

) should replace the starting material (
).

o Action: If starting material remains after 4h, add 1 eq additional CDI.
e Quenching Excess Activator:
o Add 30 pL of anhydrous Methanol to destroy unreacted CDI. Stir for 15 min.

o Why? Unreacted CDI will couple the subsequent phosphate to itself, forming inorganic
pyrophosphate (PPi) as a contaminant.

e Coupling Reaction:
o Add 3.0 mmol (3 eq) of Tributylammonium Phosphate (TBAP) dissolved in DMF.
o Stir at RT for 24 hours.
o Validation Step (31P-NMR): Take an aliquot. Look for two doublets (
) around -10 and -12 ppm.

 Purification (lon Exchange):
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o Evaporate DMF under reduced pressure (keep bath < 35°C to prevent hydrolysis).
o Resuspend in water and load onto a DEAE-Sephadex A-25 column.
o Elute with a linear gradient of Triethylammonium Bicarbonate (TEAB) buffer (0.01 M

0.5 M).

o Elution Order: Methyl Phosphate

Methyl Pyrophosphate

Inorganic Pyrophosphate.
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I
1. Activation 4h, DMF : Imidazolide ! Critical Step > 2. Quench CDI Prevent PPi formation > 3. Coupling 24h, RT Methyl Trihydrogen
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Figure 2: CDI-mediated synthesis workflow minimizing inorganic pyrophosphate contamination.

Part 3: Physicochemical Stability & Handling

Expert Insight: Many commercial batches of methyl pyrophosphate degrade during shipping.
The P-O-P bond is susceptible to hydrolysis, accelerated by divalent cations (

) and extreme pH.

Hydrolysis Kinetics

The hydrolysis follows pseudo-first-order kinetics.
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Half-Life (
Condition Storage Recommendation
) at 25°C
o Avoid acidification during
pH 1.0 (Acidic) < 2 hours
workup.
pH 7.0 (Neutral) > 30 days Stable for short-term assays.
Critical: Add
pH 7.0 + 10mM < 24 hours
only immediately before assay.
Lyophilized Solid > 1 year Store at -20°C under Argon.

Formulation for Biological Assays

To maintain integrity during drug screening or enzymatic assays:
» Buffer: Use Tris-HCI or HEPES (pH 7.5). Avoid phosphate buffers (product inhibition).

o Chelation: Include 0.1 mM EDTA in stock solutions to strip trace metals that catalyze

hydrolysis.

o Temperature: Keep on ice. Rate of hydrolysis doubles for every 10°C increase.

Part 4: Biological Applications

Methyl trihydrogen diphosphate serves as a minimal structural probe for enzymes interacting
with pyrophosphate or isoprenoid chains.

Isoprenoid Biosynthesis (Mevalonate Pathway)

It acts as a truncated analogue of Dimethylallyl Pyrophosphate (DMAPP) and Isopentenyl
Pyrophosphate (IPP).

o Application: Crystallographic studies of prenyltransferases (e.g., Farnesyl Pyrophosphate
Synthase). It occupies the pyrophosphate binding pocket without the steric bulk of the
hydrocarbon tail, allowing mapping of the
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cluster architecture.

Inorganic Pyrophosphatase (PPase) Inhibition

While PPi is the natural substrate, methyl pyrophosphate acts as a slow-hydrolyzing substrate
or competitive inhibitor depending on the specific PPase isoform.

e Mechanism:[2] The methyl group sterically hinders the nucleophilic attack of the catalytic
water molecule in the active site.

Viral Capping Mimetics
Used in the synthesis of cap analogues (

). The methyl diphosphate moiety mimics the

-phosphate linkage often targeted by viral scavenger decapping enzymes.
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Figure 3: Biological utility of Methyl Pyrophosphate in enzymatic mapping and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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